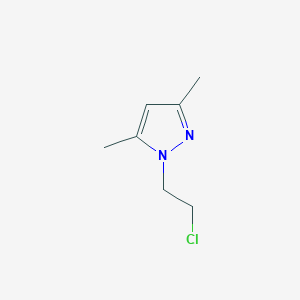

1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole

概要

説明

1-(2-Chloroethyl)-3,5-dimethyl-1H-pyrazole, also known as CPD-1, is a synthetic compound that has been widely studied due to its potential applications in the fields of biochemistry, physiology, and pharmacology. CPD-1 is a small molecule that has been characterized by its low molecular weight and its ability to form hydrogen bonds with other molecules. It is a member of the pyrazole family and is composed of a cyclic ring structure with two nitrogen atoms and one chlorine atom. CPD-1 has been found to have a variety of biochemical and physiological effects, including the inhibition of certain enzymes, the regulation of gene expression, and the modulation of cell signaling pathways.

科学的研究の応用

Brain Tumor Therapy

A significant application of a derivative of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole, specifically 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (LUM), has been studied in the context of brain tumor therapy. Researchers have investigated the use of host-guest coupling with a nanocarrier called graphyne (GPH) to enhance the bioavailability of LUM for treating brain tumors. This approach involves studying the electronic, geometric, and excited-state properties of the materials and the complex formed between GPH and LUM. The focus is on ensuring stability, effective interaction, and efficient drug release at the target site. This research is notable for its use of density functional theory (DFT) and various analytical methods like UV-visible examination and Reduced Density Gradient (RDG) isosurfaces analysis.

Antimicrobial Applications

Another significant application is in the development of antimicrobial agents. A related compound, quaternized poly[bis(2-chloroethyl)ether-alt-1,3-bis[3-(dimethylamino)propyl]urea], has been evaluated for its effectiveness against various pathogenic and multi-drug resistant bacteria. This polymer, which includes quaternary ammonium groups, has been shown to be highly active against both gram-positive and gram-negative bacteria, as well as viruses, fungi, and algae. Its mechanism involves disrupting the bacterial cytoplasmic membrane and fungal plasma membrane. This compound has also been used as a conditioning agent in skin and hair care products, combining antimicrobial properties with consumer product applications.

作用機序

Target of Action

1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole is an alkylating agent . Its primary targets are DNA molecules, specifically the DNA base guanine . Alkylating agents like this compound are capable of covalently modifying DNA, which can disrupt the normal function and replication of the DNA .

Mode of Action

The compound interacts with its targets (DNA molecules) by attaching alkyl groups to the DNA bases . This results in the DNA being fragmented by repair enzymes in their attempts to replace the alkylated bases, preventing DNA synthesis and RNA transcription from the affected DNA . It also causes DNA damage via the formation of cross-links (bonds between atoms in the DNA) which prevents DNA from being separated for synthesis or transcription .

Biochemical Pathways

The compound affects the polyamine metabolic pathway . Polyamines are important molecules governing cell proliferation, survival, and apoptosis . The compound’s action can lead to changes in these processes, potentially leading to cell death or altered cell function .

Pharmacokinetics

The pharmacokinetics of this compound involves its uptake, distribution, and tissue/plasma partition ratios in various organs . The compound shows greater uptake and distribution in certain tissues such as fat, liver, and brain . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are crucial for its effectiveness .

Result of Action

The result of the compound’s action is the disruption of normal cell function and potentially cell death . By damaging DNA and preventing its normal function and replication, the compound can lead to the death of cancer cells . This makes it a potential candidate for use in cancer chemotherapy .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, in a study where freshwater fish were exposed to a similar compound, tris(2-chloroethyl) phosphate (TCEP), it was found that the compound’s effects were influenced by the concentration of the compound in the environment . The compound’s effects can also be influenced by the presence of other chemicals in the environment .

特性

IUPAC Name |

1-(2-chloroethyl)-3,5-dimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2/c1-6-5-7(2)10(9-6)4-3-8/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJGHDGBFXNKMPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30360760 | |

| Record name | 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38460-08-1 | |

| Record name | 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

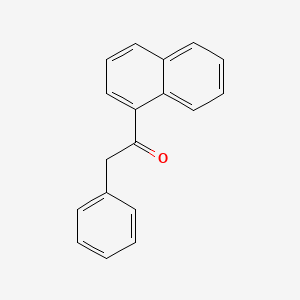

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

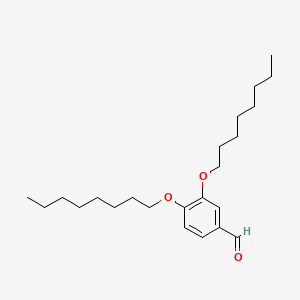

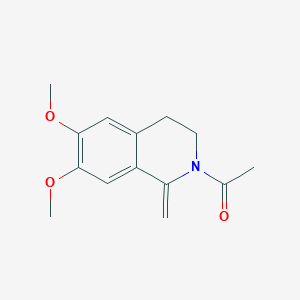

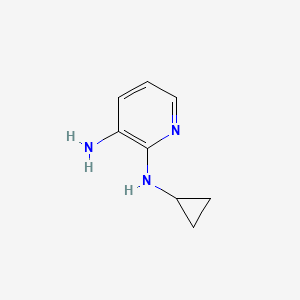

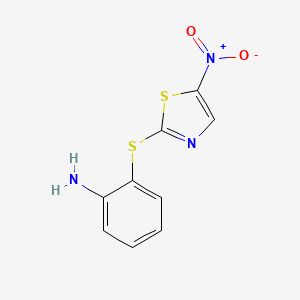

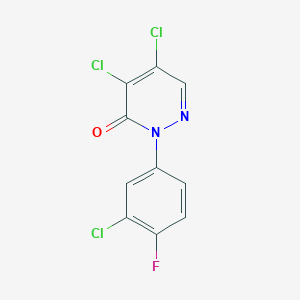

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[b]thiophene-3-methanethiol](/img/structure/B1607594.png)

![4-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1607597.png)

![1-[3-(2,3-Dichlorophenyl)-5-methyl-4-isoxazolyl]-1-ethanone](/img/structure/B1607598.png)